1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is classified under the category of benzazonin derivatives and is notable for its potential biological activities and applications in various scientific fields.
This compound can be sourced from both natural and synthetic pathways. It is often derived from plant extracts or synthesized in laboratory settings using specific chemical reactions.
The synthesis of 1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol typically involves several steps that may include:
The technical aspects of the synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For instance, the use of solvents like dichloromethane or toluene might be employed to facilitate the reaction process.
The molecular structure of 1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol features a bicyclic framework with multiple chiral centers. The stereochemistry plays a crucial role in its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 245.34 g/mol |
IUPAC Name | 1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol |
InChI Key | GJQWZJYVQXKZDR-UHFFFAOYSA-N |
SMILES | CC(C)C1CC2=C(C=C1)C(=C)C(C2)N(C)C |
The compound undergoes various chemical reactions that can modify its structure and properties:
The specific conditions for these reactions often depend on the desired product and may involve catalysts such as palladium on carbon for hydrogenation processes or Lewis acids for electrophilic substitutions.
The mechanism of action for 1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol involves its interaction with biological targets:
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties through these mechanisms .
The physical properties of 1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6